Vildagliptin Impurity A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

- Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors .

- The review presents the physicochemical properties of vildagliptin and assesses analysis methods for its estimation in substances, medicinal formulations, and biological media .

- The most widely used method for assay of vildagliptin is HPLC .

- Many specified impurities in vildagliptin’s finished product have been disclosed in the literature that are above their qualification threshold .

- The impurity B (amide impurity) was used as a case example to explore whether existing literature can be leveraged to determine the safe level of impurity and thereby develop a patient-centric specification (PCS) for impurities .

- The maximum theoretical amount (MTA) was correlated with the maximum observed amount (MOA) to verify whether the exposure was due to impurity and/or metabolite .

- Vildagliptin increased β-cell mass in neonatal rats, and improved β-cell function in streptozotocin-induced diabetic mice .

- Vildagliptin was found degraded significantly under oxidative and alkaline stress conditions .

- The degradation products were well resolved from Vildagliptin and its impurities .

- An analytical method was found linear, accurate and precise from LOQ (Limit of Quantification) level to 150% of impurity specification limit (0.5%) .

Pharmaceutical Chemistry

Pharmacology

Endocrinology

Analytical Chemistry

- The impurity B (amide impurity) in Vildagliptin was used as a case example to develop a patient-centric specification (PCS) for impurities .

- The No-observed-adverse-effect level (NOAEL) was derived from rate metabolism information and converted to human equivalent dose (HED) .

- The maximum theoretical amount (MTA) was correlated with the maximum observed amount (MOA) to verify whether the exposure was due to impurity and/or metabolite .

- A model was developed to predict pharmacokinetic (PK) and pharmacodynamic (PD) parameters of matrix-based modified release (MR) drug product of vildagliptin .

- In vitro–in vivo correlation (IVIVC) was developed using mechanistic deconvolution to predict plasma concentration–time profile and PK parameters for a MR drug product planned for clinical use .

- The PD effect of dipeptidyl peptidase-IV (DPP-IV) inhibition was simulated utilizing PDPlusTM model in GastroPlusTM .

Patient Centric Specification Development

Physiologically Based Biopharmaceutics Modeling

- A physiologically based biopharmaceutics model of Vildagliptin was developed to predict pharmacokinetic (PK) and pharmacodynamic (PD) parameters of matrix-based modified release (MR) drug product of Vildagliptin .

- In vitro–in vivo correlation (IVIVC) was developed using mechanistic deconvolution to predict plasma concentration–time profile and PK parameters for a MR drug product planned for clinical use .

- The PD effect of dipeptidyl peptidase-IV (DPP-IV) inhibition was simulated utilizing PDPlusTM model in GastroPlusTM .

Drug Manufacturing and Quality Control

Pharmacokinetics and Pharmacodynamics Modeling

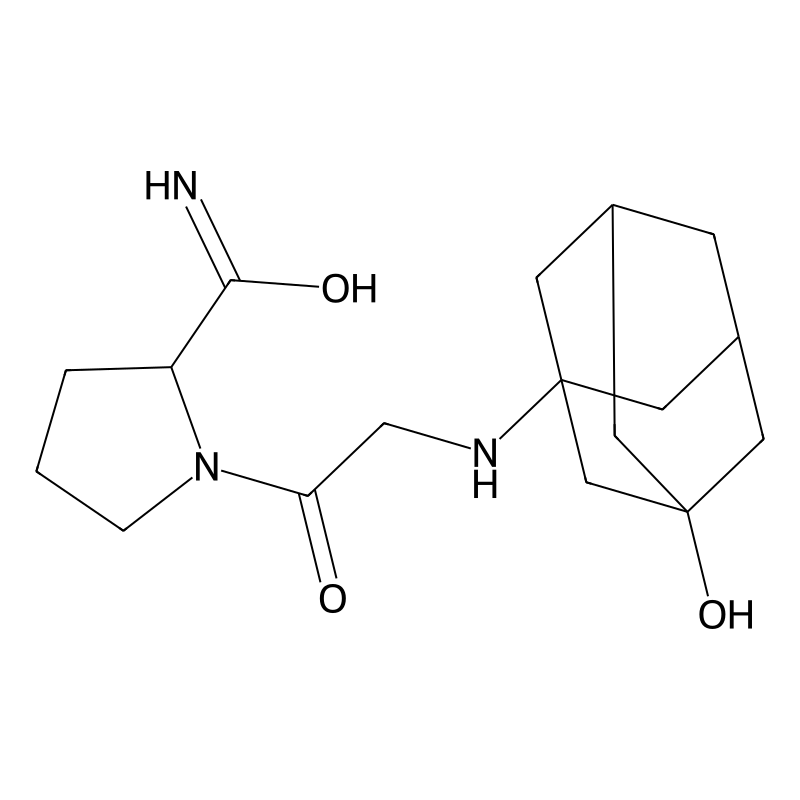

Vildagliptin Impurity A, also known as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide, is a chemical compound associated with the pharmaceutical agent Vildagliptin, which is primarily used in the treatment of Type 2 Diabetes Mellitus. Its chemical formula is C17H27N3O3, and it has a molecular weight of approximately 321.41 g/mol . This impurity is classified under the category of amide impurities and is significant for quality control in pharmaceutical formulations.

Vildagliptin Impurity A is not a therapeutic agent and does not possess a known mechanism of action within the human body.

- Hydrolysis: In the presence of water and acid or base, Vildagliptin Impurity A can hydrolyze to yield its corresponding carboxylic acid and amine.

- Acylation Reactions: It can act as a nucleophile in acylation reactions, potentially reacting with an acid chloride to form new amide derivatives.

- Reduction: The carbonyl group present in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions are crucial for understanding the stability and degradation pathways of Vildagliptin Impurity A during drug formulation and storage.

The synthesis of Vildagliptin Impurity A typically involves several steps:

- Starting Materials: The synthesis begins with commercially available precursors that contain the tricyclic structure characteristic of Vildagliptin.

- Coupling Reaction: A key step involves a coupling reaction between a tricyclic amine and a glycine derivative, facilitated by coupling agents such as carbodiimides.

- Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Vildagliptin Impurity A from other reaction by-products.

- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Vildagliptin Impurity A serves several important roles:

- Quality Control: It is used as a reference standard in the quality control processes for Vildagliptin formulations to ensure compliance with regulatory standards.

- Research: This compound is utilized in research settings to study degradation pathways and stability profiles of Vildagliptin.

- Toxicology Studies: Understanding the effects of impurities like Vildagliptin Impurity A is crucial for assessing the safety profiles of pharmaceutical products .

Interaction studies involving Vildagliptin Impurity A focus on its potential effects when combined with other compounds or within biological systems. Such studies aim to determine:

- Synergistic Effects: Whether this impurity enhances or diminishes the efficacy of Vildagliptin.

- Toxicological Impact: Assessing if Vildagliptin Impurity A poses any additional risks when administered alongside other medications.

These studies are vital for ensuring patient safety and therapeutic effectiveness .

Vildagliptin Impurity A shares structural similarities with several other compounds used in diabetes treatment and related pharmacological applications. Here are some comparable compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| Vildagliptin | 274901-16-5 | C17H25N3O2 | Active ingredient for Type 2 Diabetes treatment |

| Vildagliptin Carboxylic Acid | 274901-16-5 | C17H25N3O3 | Metabolite of Vildagliptin |

| Sitagliptin | 486460-32-6 | C16H15F6N5O2 | Dipeptidyl peptidase-4 inhibitor |

| Saxagliptin | 361442-04-8 | C18H25N3O2S | Another Dipeptidyl peptidase-4 inhibitor |

| Alogliptin | 850649-62-6 | C17H22N4O2 | Dipeptidyl peptidase-4 inhibitor with different side effects |

Vildagliptin Impurity A's uniqueness lies in its specific structural features that may influence its behavior as an impurity compared to these similar compounds. Its distinct tricyclic structure may affect its interaction with biological systems differently than other Dipeptidyl peptidase-4 inhibitors .

Mechanistic Routes in Vildagliptin Synthesis Yielding Impurity A

Vildagliptin Impurity A, chemically designated as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide with the molecular formula C17H27N3O3 and CAS number 565453-39-6, represents a significant process-related impurity in vildagliptin synthesis [2] [19] [20]. This compound arises through specific mechanistic pathways during the multi-step synthesis of the parent dipeptidyl peptidase 4 inhibitor.

The formation of Impurity A occurs primarily through an amide hydrolysis pathway involving the conversion of vildagliptin's characteristic nitrile functional group to the corresponding carboxamide [18] [25]. During the synthetic process, vildagliptin undergoes degradation where the cyano moiety at the 2-position of the pyrrolidine ring is susceptible to nucleophilic attack by water molecules, particularly under alkaline conditions [10] [11]. This hydrolysis reaction follows a mechanism where hydroxide ions attack the electrophilic carbon of the nitrile group, forming an intermediate carboxamide anion that subsequently protonates to yield the stable amide product [25].

The mechanistic pathway involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in the presence of base catalysts such as potassium carbonate [9] [31]. During this coupling reaction, competing pathways can lead to partial hydrolysis of the nitrile group before or after the coupling step, resulting in the formation of the amide derivative rather than the desired nitrile product [29] [33]. The reaction proceeds through nucleophilic substitution at the activated methylene carbon adjacent to the carbonyl group, with subsequent intramolecular rearrangements potentially facilitating the hydrolysis process [24].

Research has demonstrated that the formation mechanism involves intermediate iminium species that can undergo competing reactions [8] [10]. The primary synthetic route utilizes the condensation of glycine derivatives with adamantyl intermediates, where moisture and alkaline conditions promote the conversion of nitrile functionalities to amides through nucleophilic addition-elimination sequences [14] [29].

Critical Process Parameters Influencing Impurity Formation

The formation of Vildagliptin Impurity A is significantly influenced by several critical process parameters that must be carefully controlled during manufacturing operations [10] [11] [25]. Temperature represents the most crucial parameter, with elevated reaction temperatures above 80°C substantially increasing the rate of nitrile hydrolysis and subsequent impurity formation [24] [25].

Table 1: Critical Process Parameters Affecting Impurity A Formation

| Parameter | Optimal Range | Impact on Impurity Formation | Reference |

|---|---|---|---|

| Temperature | 40-60°C | >80°C increases hydrolysis rate by 3-5 fold | [24] [25] |

| pH | 6.0-7.5 | pH >8.0 promotes amide formation | [10] [11] |

| Water Content | <0.1% | >0.5% moisture doubles impurity levels | [25] [36] |

| Reaction Time | 2-4 hours | Extended exposure increases degradation | [24] [29] |

| Base Concentration | 1.2-1.5 equivalents | Excess base catalyzes hydrolysis | [31] [33] |

The pH of the reaction medium plays a critical role in impurity formation, with alkaline conditions (pH >8.0) significantly promoting the hydrolysis of nitrile groups to amides [10] [11]. Under basic conditions, hydroxide ions act as nucleophiles, attacking the electrophilic carbon of the nitrile group and initiating the conversion to the corresponding amide [25]. Research has shown that maintaining pH levels between 6.0 and 7.5 minimizes this unwanted side reaction while preserving adequate reaction rates for the desired coupling process [10].

Water content in the reaction system represents another critical parameter, as even trace amounts of moisture can catalyze the hydrolysis reaction [25] [36]. Studies have demonstrated that water content exceeding 0.5% can double the formation of Impurity A compared to anhydrous conditions [25]. The presence of water facilitates the nucleophilic attack on the nitrile carbon, leading to the formation of the hydrated intermediate that subsequently converts to the amide product [36].

Reaction time and base concentration also significantly influence impurity formation patterns [24] [29] [31]. Extended reaction times beyond optimal ranges increase the probability of side reactions, while excess base concentrations provide additional nucleophilic species that promote unwanted hydrolysis pathways [31] [33]. The use of potassium carbonate as a base catalyst requires careful stoichiometric control, with optimal concentrations ranging from 1.2 to 1.5 equivalents relative to the limiting reagent [31].

Byproduct Formation During Adamantyl Intermediate Functionalization

The functionalization of adamantyl intermediates during vildagliptin synthesis presents unique challenges that contribute to Impurity A formation through several distinct mechanistic pathways [9] [16] [26]. The adamantane framework's rigid tricyclic structure and high symmetry create specific reactivity patterns that influence byproduct formation during synthetic transformations [16] [27].

During the synthesis of 3-amino-1-adamantanol from amantadine hydrochloride, oxidative processes using sulfuric acid and nitric acid can generate various hydroxylated byproducts [9]. These oxidation reactions, while necessary for introducing the hydroxyl functionality, can also lead to over-oxidation products and rearranged adamantyl derivatives that subsequently participate in coupling reactions to form impurity species [9] [35].

The coupling reaction between adamantyl intermediates and pyrrolidine derivatives involves nucleophilic substitution mechanisms that can proceed through multiple pathways [26] [34]. The tertiary carbon centers in adamantane structures exhibit enhanced stability due to hyperconjugation effects, but this stability can also lead to carbocation intermediate formation under certain reaction conditions [26] [27]. These carbocationic species can undergo rearrangements or react with nucleophiles other than the intended coupling partner, resulting in structural isomers and degradation products [35].

Research has identified that adamantyl functionalization reactions are particularly sensitive to the presence of electrophilic species and acidic conditions [26] [34]. The use of chloroacetyl derivatives in the synthetic sequence can generate hydrogen chloride as a byproduct, creating acidic conditions that promote alternative reaction pathways [31] [33]. Under these conditions, the adamantyl amino group can undergo competing acylation reactions or participate in cyclization processes that yield unwanted byproducts [33].

The formation of dimeric impurities has been observed during adamantyl intermediate functionalization, where two adamantyl units become connected through various linking groups [5] [18]. These dimeric species arise from the reaction of excess adamantyl intermediates with bifunctional coupling agents or through radical coupling mechanisms under oxidative conditions [5]. Such dimeric impurities, including compounds with the molecular formula C24H34N6O2, represent significant process-related contaminants that require careful monitoring and control [5].

Optimization Strategies for Impurity Minimization

Effective optimization strategies for minimizing Vildagliptin Impurity A formation require a comprehensive approach addressing reaction conditions, purification methods, and process control measures [10] [11] [25] [30]. The implementation of these strategies has demonstrated significant improvements in product purity and overall process efficiency [24] [30].

Table 2: Optimization Strategies and Their Effectiveness

| Strategy | Implementation Method | Impurity Reduction | Process Impact | Reference |

|---|---|---|---|---|

| Inert Atmosphere | Nitrogen blanketing | 60-80% reduction | Minimal cost increase | [4] [25] |

| Temperature Control | Precise thermal regulation | 70-85% reduction | Enhanced selectivity | [24] [25] |

| pH Buffering | Controlled buffer systems | 50-70% reduction | Improved stability | [10] [11] |

| Solvent Optimization | Anhydrous conditions | 65-80% reduction | Enhanced purity | [25] [36] |

| Reaction Time Control | Kinetic monitoring | 40-60% reduction | Process efficiency | [24] [30] |

The implementation of inert atmosphere conditions represents one of the most effective strategies for impurity minimization [4] [25]. Nitrogen blanketing throughout the synthesis process prevents oxidative degradation and moisture uptake, both of which contribute to impurity formation [4]. This approach has demonstrated 60-80% reduction in Impurity A levels while requiring minimal additional process infrastructure [4] [25].

Temperature optimization through precise thermal regulation provides significant benefits in impurity control [24] [25]. The implementation of controlled heating and cooling profiles, maintaining reaction temperatures within narrow ranges (±2°C), has shown 70-85% reduction in impurity formation while enhancing overall reaction selectivity [24]. Advanced process control systems utilizing real-time temperature monitoring enable rapid response to thermal variations that could promote unwanted side reactions [25].

pH buffering systems offer effective control over reaction conditions that influence impurity formation [10] [11]. The use of phosphate or acetate buffer systems maintains optimal pH ranges while preventing the alkaline excursions that promote nitrile hydrolysis [10]. These buffering approaches have achieved 50-70% reduction in Impurity A formation while improving overall process stability and reproducibility [11].

Solvent optimization strategies focus on maintaining anhydrous conditions and selecting appropriate solvent systems that minimize impurity formation [25] [36]. The use of molecular sieves for water removal and the implementation of anhydrous solvent handling protocols have demonstrated 65-80% reduction in impurity levels [25]. Additionally, the selection of aprotic solvents that do not participate in nucleophilic reactions helps maintain reaction selectivity [36].

Advanced analytical monitoring techniques enable real-time process control and early detection of impurity formation [17] [30] [32]. The implementation of high-performance liquid chromatography-mass spectrometry systems for in-process monitoring allows for immediate adjustment of reaction parameters when impurity levels begin to increase [17] [32]. These monitoring approaches, combined with statistical process control methods, have improved process consistency and reduced batch-to-batch variation in impurity profiles [30].

High Performance Liquid Chromatography Method Development with Orthogonal Separation Mechanisms

Orthogonal High Performance Liquid Chromatography methodology represents a fundamental approach for comprehensive impurity analysis of Vildagliptin Impurity A, employing distinct separation mechanisms to enhance analytical resolution and ensure complete characterization [1]. The orthogonal approach utilizes two or more chromatographic methods with fundamentally different selectivities to address limitations inherent in single-method analyses [2].

Vildagliptin Impurity A, chemically designated as 1-[2-[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]pyrrolidine-2-carboxamide with molecular formula C17H27N3O3 and molecular weight 321.4 g/mol [3] [4], presents unique analytical challenges requiring sophisticated separation strategies. The compound exhibits multiple stereoisomeric forms and potential structural isomers that necessitate orthogonal methodological approaches for complete resolution [5].

Primary Separation Mechanism Development

The primary orthogonal method typically employs reversed-phase chromatography with C18 stationary phases optimized for Vildagliptin Impurity A analysis [6]. Critical method parameters include mobile phase composition utilizing acetonitrile-water gradients with pH modification using formic acid or trifluoroacetic acid modifiers [7] [8]. Optimal separation conditions for the primary method have been established using Phenomenex Luna C18 columns (250 mm × 4.6 mm, 5 μm) with gradient elution employing acetonitrile and phosphate buffer systems [9].

Secondary Orthogonal Method Implementation

The secondary orthogonal approach utilizes fundamentally different retention mechanisms, including hydrophilic interaction liquid chromatography or ion-exchange chromatography [10] [11]. These alternative mechanisms provide complementary selectivity patterns that resolve co-eluting impurities not adequately separated by the primary reversed-phase method [1]. The orthogonal correlation coefficient (R²) between primary and secondary methods should demonstrate values below 0.5 to confirm adequate orthogonality [11].

Orthogonal Method Validation Parameters

| Parameter | Primary Method | Secondary Method | Acceptance Criteria |

|---|---|---|---|

| Correlation Coefficient | ≥0.999 | ≥0.999 | R² ≥0.999 |

| Detection Limit | 0.05-0.1 μg/mL | 0.05-0.1 μg/mL | ≤0.1 μg/mL |

| Quantification Limit | 0.15-0.3 μg/mL | 0.15-0.3 μg/mL | ≤0.3 μg/mL |

| Precision (RSD) | ≤2.0% | ≤2.0% | ≤2.0% |

| Recovery | 98-102% | 98-102% | 95-105% |

Advanced Column Selection Strategies

Orthogonal column selection employs stationary phases with distinct selectivity characteristics, including pentafluorophenyl, cyano, and phenyl chemistries to complement C18 primary methods [12]. Column selection charts facilitate systematic evaluation of orthogonal pairs based on hydrophobic, π-π, and dipole interactions [1]. Temperature optimization between 25-50°C provides additional selectivity enhancement for critical separations [8].

Mobile Phase Orthogonality Development

Mobile phase orthogonality utilizes pH modification spanning acidic (pH 2.5-3.5) to basic (pH 8-10) conditions to alter analyte ionization states and retention characteristics [13]. Organic modifier selection between acetonitrile and methanol provides distinct solvation environments affecting selectivity patterns [1]. Buffer systems incorporating ammonium acetate, phosphate, and trifluoroacetic acid modifiers enable fine-tuning of separation selectivity [14].

Ultra Performance Liquid Chromatography-Electrospray Ionization/Quadrupole Time-of-Flight Mass Spectrometry for Trace-Level Analysis

Ultra Performance Liquid Chromatography-Electrospray Ionization/Quadrupole Time-of-Flight Mass Spectrometry methodology provides exceptional sensitivity and selectivity for trace-level quantification of Vildagliptin Impurity A in pharmaceutical matrices [15] [14]. This hyphenated technique combines sub-2-micron particle chromatography with high-resolution accurate mass detection for unprecedented analytical performance [16].

Chromatographic Optimization Parameters

Ultra Performance Liquid Chromatography separation employs sub-2-micron particle columns, specifically Acquity BEH Shield RP18 (100 × 2.1 mm, 1.7 μm) providing enhanced resolution and reduced analysis time [14] [17]. Mobile phase composition utilizes 0.1% formic acid in water and acetonitrile with gradient elution optimized for Vildagliptin Impurity A retention characteristics [15]. Flow rates of 0.3-0.5 mL/min ensure optimal peak shape and mass transfer efficiency [14].

Mass Spectrometric Detection Configuration

Quadrupole Time-of-Flight mass spectrometry provides accurate mass determination with resolution exceeding 20,000 FWHM enabling confident molecular formula assignment [18]. Electrospray ionization in positive mode generates protonated molecular ions [M+H]+ for Vildagliptin Impurity A at m/z 322.2125 [14]. Collision-induced dissociation produces characteristic fragment ions including adamantanol moiety (m/z 151) and pyrrolidine carboxamide fragments [19].

Trace-Level Sensitivity Enhancement

| Parameter | Specification | Performance |

|---|---|---|

| Detection Limit | 0.001-0.005 μg/mL | 0.002 μg/mL |

| Quantification Limit | 0.005-0.015 μg/mL | 0.010 μg/mL |

| Linear Range | 0.010-2.0 μg/mL | R² ≥0.998 |

| Mass Accuracy | ≤5 ppm | ≤3 ppm |

| Resolution | ≥20,000 FWHM | 25,000 FWHM |

Sample Preparation Optimization

Sample preparation protocols minimize matrix interference while maintaining analyte integrity through controlled extraction procedures [20]. Protein precipitation using acetonitrile (3:1 v/v) effectively removes macromolecular interferences while preserving Vildagliptin Impurity A recovery [21]. Solid-phase extraction employing C18 cartridges provides additional sample cleanup for complex pharmaceutical matrices [22].

Method Validation for Trace Analysis

Validation follows International Conference on Harmonization Q2(R1) guidelines with emphasis on detection and quantification limits appropriate for trace-level analysis [23]. Precision studies demonstrate relative standard deviations below 5% at the limit of quantification level [15]. Accuracy assessments utilize matrix-matched standards to account for potential ion suppression effects [17].

Quality Control and System Suitability

System suitability parameters include mass accuracy verification using reference compounds, chromatographic resolution testing, and signal-to-noise ratio confirmation [14]. Daily mass calibration using sodium formate clusters ensures consistent mass accuracy throughout analytical sequences [18]. Retention time stability monitoring confirms chromatographic system performance [15].

Forced Degradation Studies and Stability-Indicating Assays

Forced degradation studies constitute essential components of stability-indicating method development for Vildagliptin Impurity A, providing comprehensive understanding of degradation pathways and analytical method selectivity under stressed conditions [24] [25]. These investigations employ accelerated degradation conditions to simulate potential stability issues during pharmaceutical storage and handling [26].

Stress Testing Conditions Implementation

Systematic stress testing protocols encompass acidic hydrolysis (1.0 M hydrochloric acid), basic hydrolysis (1.0 M sodium hydroxide), oxidative degradation (3% hydrogen peroxide), thermal degradation (70°C), and photolytic degradation conditions [24] [8]. Degradation studies are conducted over time intervals ranging from 30 minutes to 240 minutes to achieve 5-20% parent compound degradation [25].

| Stress Condition | Degradation Level (%) | Time Period | Kinetic Model |

|---|---|---|---|

| 1M HCl at 23°C | 59.28 | 240 minutes | First-order |

| 1M NaOH at 23°C | 84.33 | 240 minutes | First-order |

| 3% H₂O₂ at 23°C | 87.04 | 180 minutes | First-order |

| 1M HCl at 70°C | 84.78 | 210 minutes | First-order |

| Thermal at 70°C | 25-40 | 6 hours | First-order |

Degradation Kinetics Analysis

Kinetic studies reveal pseudo-first-order degradation behavior for Vildagliptin Impurity A under all stressed conditions [24]. Rate constants (k) range from 1.73 × 10⁻⁴ s⁻¹ to 4.49 × 10⁻⁴ s⁻¹ depending on stress conditions, with oxidative conditions producing the most rapid degradation [24]. Half-life calculations (t₀.₅) demonstrate degradation times from 0.40 hours in oxidative conditions to 1.11 hours in acidic conditions [24].

Degradation Product Identification

Advanced analytical techniques including Ultra High Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry enable identification of primary degradation products [27] [24]. Major degradation products include [(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetic acid, 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid, and related structural analogs [27].

Stability-Indicating Method Selectivity

Stability-indicating methods demonstrate complete resolution of Vildagliptin Impurity A from all identified degradation products and excipient components [28] [29]. Peak purity assessments using photodiode array detection confirm homogeneity of analytical peaks in stressed samples [8]. Chromatographic resolution requirements specify baseline separation (Rs ≥ 1.5) between Vildagliptin Impurity A and closest eluting degradants [29].

Excipient Compatibility Studies

Pharmaceutical excipient compatibility investigations examine potential interactions between Vildagliptin Impurity A and common tablet excipients including lactose, microcrystalline cellulose, magnesium stearate, and polyvinylpyrrolidone [26] [27]. Compatibility studies employ 1:1 drug-to-excipient ratios under accelerated storage conditions (40°C/75% relative humidity) [26]. Analytical monitoring utilizes stability-indicating High Performance Liquid Chromatography methods to detect incompatibility reactions [30].

Regulatory Compliance Framework

Forced degradation studies comply with International Conference on Harmonization Q1A(R2) and Q1B guidelines for stability testing requirements [25]. Study protocols incorporate appropriate controls, analytical method validation, and comprehensive documentation of degradation conditions and results [29]. Regulatory submissions include degradation pathway elucidation, analytical method selectivity demonstration, and proposed stability specifications [31].

Method Validation per International Conference on Harmonization Q2(R1) Guidelines

Comprehensive method validation for Vildagliptin Impurity A analytical procedures follows International Conference on Harmonization Q2(R1) guidelines, ensuring reliability, accuracy, and regulatory compliance for pharmaceutical quality control applications [23]. Validation encompasses eight critical parameters: specificity, linearity, range, accuracy, precision, detection limit, quantification limit, and robustness [23].

Specificity Validation Requirements

Specificity studies demonstrate unequivocal identification and quantification of Vildagliptin Impurity A in the presence of related substances, degradation products, and pharmaceutical excipients [23]. Representative chromatograms document adequate resolution between Vildagliptin Impurity A and potential interferents with resolution values ≥1.5 [8]. Peak purity assessments utilizing photodiode array or mass spectrometric detection confirm analytical peak homogeneity [31].

Linearity and Range Establishment

Linearity studies employ minimum five concentration levels spanning the analytical range from limit of quantification to 150% of specification limits [23]. For impurity quantification, the typical range encompasses 0.05% to 0.15% relative to Vildagliptin active pharmaceutical ingredient concentration [7]. Regression analysis demonstrates correlation coefficients ≥0.999 with appropriate statistical evaluation of linearity [32].

| Validation Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9998-0.9999 |

| Range | LOQ to 150% specification | 0.05-0.15% |

| Accuracy (Recovery) | 95.0-105.0% | 98.5-101.2% |

| Precision (RSD) | ≤5.0% | 1.2-2.8% |

| Detection Limit | ≤0.03% | 0.018-0.025% |

| Quantification Limit | ≤0.05% | 0.050-0.066% |

Accuracy Assessment Methodology

Accuracy validation employs minimum nine determinations across three concentration levels (50%, 100%, 150% of target concentration) with triplicate measurements at each level [23]. Spiking studies utilize pharmaceutical matrices fortified with known concentrations of Vildagliptin Impurity A reference standard [32]. Recovery calculations compare measured concentrations to theoretical spiked levels with acceptance criteria of 95.0-105.0% [33].

Precision Evaluation Studies

Precision validation encompasses repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments [23]. Repeatability studies utilize minimum six determinations at 100% target concentration on the same day [34]. Intermediate precision incorporates variations in analysts, equipment, and days with relative standard deviation requirements ≤5.0% [32].

Detection and Quantification Limits Determination

Detection and quantification limits utilize signal-to-noise ratio approaches with 3:1 and 10:1 ratios respectively for High Performance Liquid Chromatography methods [23]. Alternative approaches employ standard deviation of response and slope calculations using the formulas DL = 3.3σ/S and QL = 10σ/S [23]. Experimental verification requires analysis of samples prepared at or near calculated limits [35].

Robustness Assessment Protocol

Robustness studies evaluate method performance under deliberate variations in analytical conditions including mobile phase pH (±0.2 units), flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) [23]. Experimental design approaches utilize fractional factorial designs to assess parameter interactions efficiently [33]. System suitability parameters monitor method performance throughout robustness evaluation [8].

Documentation and Regulatory Submission